
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is known for its unique structure, which includes a naphthalenedione core substituted with a chlorine atom and a piperazinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by piperazine substitution. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have different properties and applications .
Applications De Recherche Scientifique
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of enzymes involved in cellular respiration and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a piperazinyl group.
1,4-Naphthalenedione, 2-bromo-3-(1-piperazinyl)-: Similar structure but with a bromine atom instead of chlorine.
1,4-Naphthalenedione, 2-ethyl-3-(1-piperazinyl)-: Similar structure but with an ethyl group instead of chlorine.
Uniqueness
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
104309-89-9 |
|---|---|
Formule moléculaire |
C14H13ClN2O2 |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
2-chloro-3-piperazin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-12(17-7-5-16-6-8-17)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,16H,5-8H2 |
Clé InChI |
SMFSTOPZEJJSSV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


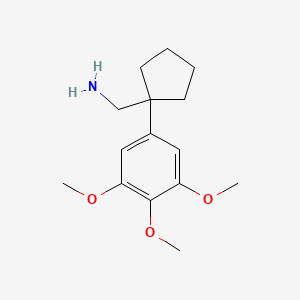

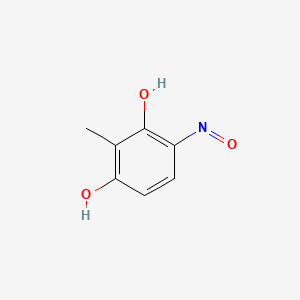
![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)
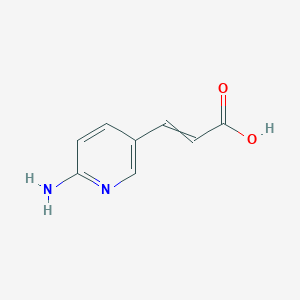

![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)
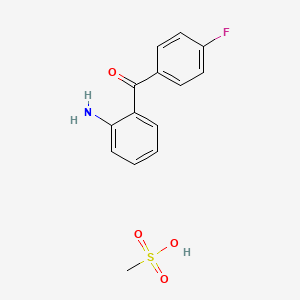
![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
![1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B8810712.png)
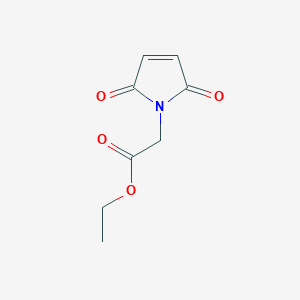
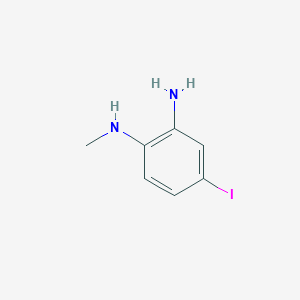

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8810751.png)
